molecular formula C25H30ClN3O5 B13375129 ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13375129
M. Wt: 488.0 g/mol
InChI Key: KJQVKIWGLARBLW-ZBJSNUHESA-N
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Description

Ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves several steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrole structure, followed by the introduction of the chlorophenyl and dimethylamino groups. The final steps involve the esterification of the carboxylate group and the formation of the hydroxy and oxo functionalities.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the oxo group to a hydroxy group.

    Substitution: Replacement of the chlorophenyl group with other aromatic or aliphatic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a diol. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H30ClN3O5

Molecular Weight

488.0 g/mol

IUPAC Name

ethyl 4-[(E)-[2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C25H30ClN3O5/c1-6-34-25(33)20-14(2)18(15(3)27-20)22(30)19-21(16-9-7-10-17(26)13-16)29(24(32)23(19)31)12-8-11-28(4)5/h7,9-10,13,21,27,30H,6,8,11-12H2,1-5H3/b22-19+

InChI Key

KJQVKIWGLARBLW-ZBJSNUHESA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)/O)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)O)C

Origin of Product

United States

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